molecular formula C12H16O3 B14388107 Ethyl (4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate CAS No. 89880-45-5

Ethyl (4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate

Cat. No.: B14388107
CAS No.: 89880-45-5
M. Wt: 208.25 g/mol
InChI Key: DBMCWZOOTRYTID-UHFFFAOYSA-N
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Description

Ethyl (4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by its ethyl acetate group attached to the benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate can be achieved through several synthetic routes. One common method involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another approach is the palladium or platinum-catalyzed ring closure via an intramolecular Wittig reaction . Additionally, the condensation of activated methylene groups following Dieckmann reaction conditions or ketene intermediate-involved cyclization can also be employed .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives .

Mechanism of Action

Properties

CAS No.

89880-45-5

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-(4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate

InChI

InChI=1S/C12H16O3/c1-2-14-12(13)7-11-10-6-4-3-5-9(10)8-15-11/h8H,2-7H2,1H3

InChI Key

DBMCWZOOTRYTID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2CCCCC2=CO1

Origin of Product

United States

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